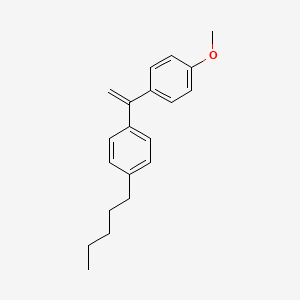

p-(1-(p-Pentylphenyl)vinyl)anisole

Description

Structure

3D Structure

Properties

CAS No. |

51555-08-9 |

|---|---|

Molecular Formula |

C20H24O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene |

InChI |

InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3 |

InChI Key |

DFONJTXPBZHBAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Computational and Theoretical Investigations of P 1 P Pentylphenyl Vinyl Anisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of molecules. For p-(1-(p-Pentylphenyl)vinyl)anisole, these investigations would primarily involve Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state phenomena.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the ground state properties of this compound, such as its geometry, electronic distribution, and molecular orbital energies.

Studies on analogous vinyl aromatic compounds, such as styrene (B11656) derivatives, demonstrate that DFT methods can accurately predict molecular geometries and electronic properties. For this compound, DFT calculations would likely reveal a non-planar structure, with the phenyl rings twisted relative to the vinyl bridge to minimize steric hindrance. The electron density is expected to be highest on the anisole (B1667542) ring due to the electron-donating methoxy (B1213986) group, and also delocalized across the vinyl bridge and the pentylphenyl ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In similar compounds, the HOMO is typically located on the more electron-rich aromatic ring, while the LUMO is distributed over the vinyl group and the adjacent phenyl ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Ground State Properties from DFT (Analog-Based)

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Non-planar, twisted phenyl rings | Steric hindrance minimization in styrene derivatives |

| Electron Density | High on anisole ring, delocalized system | Electron-donating nature of methoxy group |

| HOMO Location | Primarily on the anisole ring | Studies on substituted styrenes |

| LUMO Location | Distributed over vinyl and pentylphenyl moieties | Studies on substituted styrenes |

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states, providing insights into their photophysical properties, such as UV-Vis absorption spectra and fluorescence.

For this compound, TD-DFT calculations would be instrumental in predicting its electronic transitions. The primary absorption bands in the UV-Vis spectrum are expected to correspond to π-π* transitions within the conjugated system formed by the two phenyl rings and the vinyl bridge. The presence of the electron-donating methoxy group and the alkyl chain would likely cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted stilbene (B7821643) or styrene.

Investigations of similar chromophores show that TD-DFT can accurately model the energies and oscillator strengths of electronic transitions. The nature of the excited states, including their charge-transfer character, can also be elucidated. For instance, the lowest energy transition might involve a significant transfer of electron density from the anisole moiety to the pentylphenyl moiety.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. For a flexible molecule like this compound, with its rotatable bonds and a long alkyl chain, MD simulations can provide a detailed picture of its conformational landscape.

MD simulations can also be used to study intermolecular interactions. In a condensed phase, molecules of this compound would interact through a combination of van der Waals forces, particularly involving the pentyl chains and the aromatic rings, and weaker dipole-dipole interactions arising from the methoxy group. Understanding these interactions is crucial for predicting properties like boiling point, solubility, and the formation of liquid crystalline phases. Studies on alkyl aromatic hydrocarbons have shown that MD simulations can successfully model such interactions and predict bulk properties nih.govacs.org.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated IR spectrum would show characteristic peaks for the C-H stretching of the aromatic rings and the alkyl chain, the C=C stretching of the vinyl group, and the C-O stretching of the anisole moiety. Comparison with experimental spectra can help in the structural confirmation of the compound.

NMR chemical shifts can also be calculated with a good degree of accuracy using DFT. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the different chemical environments of the molecule, such as the aromatic rings, the vinyl group, the methoxy group, and the pentyl chain. These predictions can aid in the assignment of experimental NMR spectra. Computational studies on other organic molecules have demonstrated the utility of this approach scielo.br.

Table 2: Predicted Spectroscopic Features (Analog-Based)

| Spectroscopy | Predicted Key Features | Basis of Prediction |

|---|---|---|

| IR | Aromatic C-H stretch, Alkyl C-H stretch, C=C stretch, C-O stretch | General knowledge of functional group vibrations |

| ¹H NMR | Distinct signals for aromatic, vinyl, methoxy, and pentyl protons | Chemical shift predictions for similar structures |

| ¹³C NMR | Separate signals for aromatic, vinyl, methoxy, and pentyl carbons | Chemical shift predictions for similar structures |

Structure-Property Relationship Modeling

Structure-property relationship (SPR) modeling aims to establish a correlation between the molecular structure of a compound and its macroscopic properties. For this compound, SPR models could be developed to predict properties such as its liquid crystalline behavior, solubility, and electronic properties based on its molecular descriptors.

Mechanistic Insights into Synthesis Pathways

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions, helping to understand the formation of products and byproducts. A plausible synthetic route to this compound is through a Grignard reaction. This would involve the reaction of a Grignard reagent, such as p-pentylphenylmagnesium bromide, with a suitable ketone, like p-methoxyacetophenone, followed by dehydration.

DFT calculations can be used to model the reaction pathway, including the structures of intermediates and transition states. This can help to determine the activation energies for different steps and identify the rate-determining step of the reaction. Computational studies on Grignard reactions have provided detailed mechanistic understanding, including the role of the solvent and the nature of the transition states acs.orgnih.gov. Such insights can be invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Research into Organic Electronic Applications of Vinyl Anisole Derivatives

Semiconductor Properties in Organic Field-Effect Transistors (OFETs)

Currently, there is a notable absence of publicly available research specifically investigating the semiconductor properties of p-(1-(p-Pentylphenyl)vinyl)anisole in the context of Organic Field-Effect Transistors (OFETs). Comprehensive searches of scientific literature and chemical databases did not yield any studies detailing its performance as an active semiconductor layer in such devices.

For a compound like this compound, investigation into its OFET characteristics would typically involve fabricating thin-film transistors and measuring key performance metrics. These would include:

Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers (holes or electrons) move through the semiconductor material under the influence of an electric field. It is a critical indicator of the material's potential for high-performance electronics.

On/Off Current Ratio (Ion/Ioff): This ratio compares the current flowing through the transistor in its "on" state to the leakage current in its "off" state. A high on/off ratio is essential for digital logic applications to distinguish between the two states.

Threshold Voltage (Vth): This is the minimum gate voltage required to induce a conducting channel in the transistor.

Without experimental data, the potential of this compound as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor remains undetermined. The presence of the electron-donating anisole (B1667542) group and the extended π-conjugation through the vinyl bridge and phenyl rings could theoretically support charge transport, but empirical validation is required.

Light-Emitting Characteristics in Organic Light-Emitting Diodes (OLEDs)

There is no specific research documented on the light-emitting characteristics of this compound for use in Organic Light-Emitting Diodes (OLEDs). Studies focusing on its electroluminescence, quantum efficiency, and emission spectrum are not present in the available scientific literature.

The evaluation of a novel material for OLED applications typically involves the following:

Photoluminescence (PL) and Electroluminescence (EL) Spectra: These measurements determine the color of the emitted light. The PL spectrum is obtained by exciting the material with light, while the EL spectrum is measured from a functioning OLED device.

External Quantum Efficiency (EQE): This is a crucial metric that represents the ratio of the number of photons emitted from the device to the number of electrons injected.

Luminance and Luminous Efficacy: Luminance measures the brightness of the emitted light (in cd/m²), while luminous efficacy relates the light output to the electrical power consumed (in lm/W).

Commission Internationale de l'Éclairage (CIE) Coordinates: These are used to precisely define the color of the emitted light on a standardized chromaticity diagram.

While related structures like poly(p-phenylene vinylene) (PPV) are well-known for their electroluminescent properties, the specific performance of the discrete molecule this compound as an emitter or host material in an OLED remains uninvestigated.

Photovoltaic Performance in Organic Solar Cells (OSCs)

Specific data on the photovoltaic performance of this compound in Organic Solar Cells (OSCs) is not available in published research. Its suitability as a donor or acceptor material in a photovoltaic blend has not been reported.

For a material to be considered for OSC applications, its key properties would be evaluated, including:

Power Conversion Efficiency (PCE): This is the primary metric for a solar cell's performance, representing the percentage of solar energy converted into electrical energy.

Open-Circuit Voltage (Voc): The maximum voltage from a solar cell when there is no current flowing.

Short-Circuit Current Density (Jsc): The maximum current density from a solar cell under illumination when the voltage across it is zero.

Fill Factor (FF): This parameter describes the "squareness" of the current-voltage (J-V) curve and is a measure of the cell's quality.

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a material's potential role as a donor or acceptor and for ensuring efficient charge separation at the donor-acceptor interface. Without this data for this compound, its photovoltaic potential cannot be assessed.

Charge Transport and Mobility Studies

There is a lack of specific studies focusing on the charge transport and mobility of this compound. While general principles of charge transport in organic materials can be applied, no empirical data for this particular compound has been published.

Charge transport in organic semiconductors is a fundamental property that underpins their performance in any electronic device. The mobility of charge carriers is influenced by factors such as:

Molecular Packing in the Solid State: The degree of intermolecular overlap and the arrangement of molecules in thin films significantly impact how efficiently charges can hop between adjacent molecules.

Reorganization Energy: This is the energy required for a molecule's geometry to relax after a charge is added or removed. A lower reorganization energy is generally desirable for higher mobility.

Electronic Coupling: The strength of the electronic interaction between neighboring molecules, which facilitates charge transfer.

Techniques such as time-of-flight (ToF) measurements, space-charge limited current (SCLC) analysis, and theoretical calculations based on density functional theory (DFT) are commonly used to investigate charge transport and mobility. However, no such studies have been reported for this compound.

Device Architecture and Fabrication Methodologies

Given the absence of research on the application of this compound in OFETs, OLEDs, or OSCs, there are no specific device architectures or fabrication methodologies reported for this compound.

The fabrication of organic electronic devices is a multi-step process that can significantly influence performance. Key aspects include:

Substrate Preparation: Cleaning and surface treatment of substrates (e.g., glass, silicon wafers, flexible plastics) to ensure proper film formation.

Thin-Film Deposition: Techniques such as spin-coating, vacuum thermal evaporation, or printing methods are used to deposit the organic layers. The choice of deposition method can affect the morphology and molecular packing of the film.

Electrode Deposition: The top and bottom electrodes (e.g., gold, calcium, aluminum, indium tin oxide) are deposited, often through thermal evaporation using a shadow mask.

Device Encapsulation: Protecting the device from environmental degradation, particularly from oxygen and moisture, is crucial for achieving a long operational lifetime.

The optimal device architecture and fabrication protocols are highly material-dependent. Without foundational research on the properties of this compound, these methodologies have not been developed for this specific compound.

Investigations into Liquid Crystalline Behavior and Applications

Phase Transition Studies and Polymorphism

The transition between different states of matter—crystalline solid, liquid crystal, and isotropic liquid—is a key characteristic of liquid crystalline materials. These transitions are typically studied using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the visual identification of different mesophases based on their unique optical textures, while DSC measures the heat flow associated with phase transitions, providing data on transition temperatures and enthalpies. nih.govicm.edu.pl

For analogues of p-(1-(p-pentylphenyl)vinyl)anisole, a rich polymorphism, or the ability to exist in multiple crystalline and liquid crystalline forms, is expected. A typical heating sequence would involve the transition from a crystalline solid (Cr) to a smectic phase (Sm), then to a nematic phase (N), and finally to an isotropic liquid (I). Upon cooling, these transitions may occur at different temperatures, a phenomenon known as supercooling.

The specific transition temperatures and the types of mesophases observed are highly sensitive to the molecular structure, particularly the length of the alkyl and alkoxy chains. In a homologous series of α-4(4'-n-alkoxy cinnamoyloxy) benzoyl-β-4”-pentyloxy phenyl ethylene (B1197577), the following phase transitions have been documented:

| Homologue (n-alkoxy group) | Transition Temperatures (°C) |

| Hexyl | Cr 136 N 147 I |

| Octyl | Cr 128 N 174 I |

| Decyl | Cr 120 SmA 133 N 168 I |

| Dodecyl | Cr 116 SmA 131 N 162 I |

| Tetradecyl | Cr 112 N 158 I |

| Hexadecyl | Cr 106 N 152 I |

| Data sourced from a study on a homologous series of ethylene derivatives. worldscientificnews.com Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic. |

This data illustrates that shorter chain homologues in this series tend to be purely nematogenic, while longer chains promote the formation of an additional smectic A phase. worldscientificnews.com The nematic to isotropic transition temperatures generally show a decreasing trend with increasing chain length, a common feature in many liquid crystal series.

Alignment Mechanisms in Liquid Crystal Displays (LCDs)

The functionality of liquid crystal displays (LCDs) relies on the ability to control the alignment of liquid crystal molecules in a uniform direction. This alignment is typically achieved by treating the inner surfaces of the display cell. A common method involves coating the glass substrates with a thin polymer layer, often a polyimide, which is then mechanically rubbed in a specific direction. This process creates micro-grooves that guide the liquid crystal molecules to align parallel to the rubbing direction. nih.gov

When a voltage is applied across the cell, the electric field interacts with the dielectric anisotropy of the liquid crystal molecules, causing them to reorient. google.com For nematic liquid crystals with positive dielectric anisotropy, the molecules align parallel to the electric field. When the field is removed, the molecules relax back to their initial alignment dictated by the surface treatment. This switching between two alignment states, controlled by the electric field, is the fundamental principle behind the operation of most LCDs. nih.gov

In the context of this compound and its analogues, their calamitic shape makes them suitable for such alignment techniques. The ability to form a stable nematic phase over a broad temperature range is crucial for their potential application in display technologies. The precise control over their alignment would enable the modulation of light passing through the display, forming the basis for image creation.

Electro-optical Properties of Liquid Crystal Compositions

The electro-optical response of a liquid crystal material describes how its optical properties change under the influence of an electric field. Key parameters include the threshold voltage, which is the minimum voltage required to induce a change in the molecular alignment, and the switching speed, which is the time taken for the liquid crystal to switch between its on and off states. mdpi.com

For nematic liquid crystals, the application of an electric field above the threshold voltage causes a reorientation of the director (the average direction of the long axes of the molecules). nih.gov This change in orientation alters the effective refractive index of the liquid crystal layer, which in turn modulates the polarization of transmitted light. When placed between two polarizers, this change in polarization results in a change in light intensity, allowing for the creation of bright and dark states in a display. nih.gov

The electro-optical properties are influenced by several factors, including the dielectric anisotropy, elastic constants, and viscosity of the liquid crystal material. mdpi.com For stilbene-based liquid crystals and their analogues, these properties would be dependent on the specific molecular structure. For example, the introduction of polar groups can significantly affect the dielectric anisotropy, thereby influencing the threshold voltage. The length of the flexible alkyl chains can impact the viscosity, which in turn affects the switching speed. The optimization of these properties is a key area of research in the development of new liquid crystal materials for display applications.

Supramolecular Assemblies for Liquid Crystalline Phases

The formation of liquid crystalline phases is a result of a delicate balance of intermolecular forces that drive the self-assembly of molecules into ordered, yet fluid, structures. ibm.com For calamitic molecules like this compound analogues, the primary interactions are anisotropic van der Waals forces, which arise from the elongated shape of the molecules. These forces favor the parallel alignment of the molecular long axes, leading to the long-range orientational order characteristic of the nematic phase. nih.gov

The presence of aromatic rings in the molecular core contributes to π-π stacking interactions, which further stabilize the parallel arrangement of the molecules. chemrxiv.org The flexible alkyl and alkoxy chains at the ends of the molecules play a crucial role in disrupting perfect crystalline packing, thus allowing for the fluidity of the liquid crystalline state. The segregation of the rigid aromatic cores and the flexible aliphatic tails can lead to the formation of layered structures, giving rise to smectic phases. nih.gov

In some cases, more specific interactions, such as hydrogen bonding, can be employed to create supramolecular liquid crystals. ibm.com By designing molecules with complementary hydrogen-bonding sites, it is possible to form larger, self-assembled structures that then exhibit liquid crystalline behavior. This approach offers a powerful tool for controlling the structure and properties of liquid crystalline materials. While this compound itself does not possess strong hydrogen-bonding groups, understanding these principles is essential for the broader context of designing novel liquid crystalline materials.

Based on a comprehensive search of publicly available scientific literature, there is no information on the polymer chemistry or materials science of the specific compound This compound .

While the chemical compound itself is registered and cataloged in chemical databases with identifiers such as CAS Number 51555-08-9, its synthesis, polymerization, or application in materials science is not documented in the retrieved sources. sielc.comnih.govchemspider.com

Consequently, it is not possible to provide an article that adheres to the requested detailed outline regarding its polymerization mechanisms, polymer architecture, inclusion in conjugated systems, or film processing. The required research findings and data for these topics are not available in the public domain.

Polymer Chemistry and Materials Science of P 1 P Pentylphenyl Vinyl Anisole

Recyclability and Sustainability Aspects of Polymeric Materials

The growing environmental concerns regarding plastic waste have underscored the critical need for developing recyclable and sustainable polymeric materials. While comprehensive research on the recyclability and sustainability of poly(p-(1-(p-pentylphenyl)vinyl)anisole) is not yet available, the broader context of polymer recycling and sustainability assessment provides a framework for future investigations. The chemical structure of this polymer, featuring aromatic rings and an ether linkage, suggests potential pathways for chemical recycling, which aims to break down the polymer into its constituent monomers or other valuable chemical feedstocks.

General principles of polymer recycling can be categorized into mechanical and chemical methods. Mechanical recycling involves processing plastic waste into new products without significantly altering the chemical structure of the polymer. However, this method can lead to a decrease in material properties over successive recycling cycles. Chemical recycling, on the other hand, involves the chemical transformation of the polymer back to its monomers or other useful chemicals, which can then be used to produce new, virgin-quality polymers. researchgate.net This approach, often referred to as "closed-loop recycling," is particularly promising for complex polymer structures. researchgate.net

For polymers containing aromatic and ether functionalities, such as poly(this compound), chemical recycling methods like pyrolysis, gasification, and solvolysis could be explored. Pyrolysis involves the thermal decomposition of the polymer in the absence of oxygen to produce a mixture of hydrocarbons. researchgate.net Gasification converts the polymer into a synthesis gas (syngas), a mixture of hydrogen and carbon monoxide, which can be used to synthesize various chemicals. researchgate.net Solvolysis utilizes solvents at elevated temperatures and pressures to break down the polymer chain.

The sustainability of a polymeric material is a multifaceted concept that extends beyond its recyclability. Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. researchgate.netnih.gov A comprehensive LCA for poly(this compound) would consider factors such as the energy consumption and emissions associated with monomer synthesis, polymerization, processing, and end-of-life management.

While specific data for poly(this compound) is not available, LCA studies of other polymers provide insights into the types of environmental impacts that are typically assessed. These can include global warming potential, ozone depletion potential, acidification potential, and human toxicity. researchgate.net For instance, a life cycle assessment of anisole (B1667542), a related chemical building block, has been conducted in the context of its use as a solvent, highlighting the importance of considering the entire synthesis procedure to evaluate its environmental footprint. researchgate.net

Future research into the recyclability and sustainability of poly(this compound) will be crucial for determining its long-term viability as a specialty polymer. Investigations into its depolymerization behavior, the potential for chemical recycling back to the monomer, and a thorough life cycle analysis will provide the necessary data to assess its environmental performance and guide the development of more sustainable polymer systems.

Emerging Research Avenues and Future Outlook for P 1 P Pentylphenyl Vinyl Anisole Chemistry

Integration in Hybrid Organic-Inorganic Systems

The incorporation of organic polymers with inorganic materials at the nanoscale can generate hybrid systems with synergistic or novel properties. The vinyl group of p-(1-(p-Pentylphenyl)vinyl)anisole makes it an ideal candidate for creating such organic-inorganic hybrid materials. mdpi.com Polymerization of this monomer in the presence of inorganic nanoparticles, such as silica, titanium dioxide, or gold nanoparticles, can lead to the formation of nanocomposites where the polymer matrix is covalently bound to or physically encapsulates the inorganic component. mdpi.com

One promising approach is the in situ emulsion polymerization of this compound in a dispersion of pre-formed inorganic nanoparticles. mdpi.com This method allows for the encapsulation of nanoparticles within the polymer matrix, potentially enhancing the mechanical strength, thermal stability, and optical properties of the resulting material. For instance, hybrid latex particles combining polystyrene with graphene oxide have been successfully synthesized, demonstrating the feasibility of integrating sheet-like nanomaterials with styrenic polymers. mdpi.com

Furthermore, the synthesis of organic-inorganic hybrid compounds through the reaction of styrenic precursors with polyoxometalates has shown promise in catalysis. rsc.org Following this logic, polymers derived from this compound could be integrated with inorganic clusters to create novel catalytic systems. The long pentyl chain could influence the solubility and processing of these hybrids, while the anisole (B1667542) group might provide specific interaction sites. Research on tinphosphonate hybrid materials has demonstrated their effectiveness as catalysts for the radical polymerization of styrene (B11656), suggesting that the inorganic component can actively influence the polymerization process itself. researchgate.net

Table 1: Potential Hybrid Systems and Their Envisioned Properties

| Inorganic Component | Method of Integration | Potential Enhanced Properties | Potential Application |

|---|---|---|---|

| Silica (SiO₂) Nanoparticles | In situ emulsion polymerization | Improved mechanical strength, thermal stability | High-performance coatings, structural composites |

| Titanium Dioxide (TiO₂) | Surface-initiated polymerization | UV resistance, photocatalytic activity | Self-cleaning surfaces, anti-fouling coatings |

| Gold (Au) Nanoparticles | Dispersion in polymer matrix | Plasmonic properties, enhanced conductivity | Optical sensors, conductive films |

| Polyoxometalates | Co-assembly or polymerization | Catalytic activity, redox properties | Specialized chemical synthesis, environmental remediation |

Advanced Sensor Applications (Non-Biological)

The development of functional polymers for sensor technology is a rapidly advancing field. Polymers based on this compound could serve as the foundation for novel non-biological sensors due to their tunable chemical and physical properties. The aromatic rings of the polymer backbone can be functionalized to create specific binding sites for target analytes. mdpi.com

A key strategy involves the surface functionalization of a polymer derived from this compound. For example, research has demonstrated that polystyrene films can be chemically modified to selectively extract and detect specific ions, such as plutonium, from complex mixtures. acs.orgacs.org By grafting specific functional groups onto the polymer surface—for instance, phosphate (B84403) or sulfonate groups—a sensor can be tailored for high selectivity. acs.orgrsc.org The presence of the pentyl group in the polymer could enhance its solubility in organic media, facilitating the preparation of sensor films, while the anisole's ether linkage offers a potential site for chemical modification.

These functionalized polymers could be employed in various sensor formats, including chemiresistors, optical sensors, or scintillation sensors. acs.org In a chemiresistor, the binding of an analyte to the functionalized polymer would alter its electrical conductivity, generating a detectable signal. For optical sensors, the binding event could induce a change in fluorescence or color. The monitoring of flocculation and aggregation of nanoparticles is crucial in many environmental and industrial processes, and polymer-based sensors could be designed to detect changes in particle suspension. researchgate.net The hydrophobic nature imparted by the pentylphenyl group could be leveraged for sensing non-polar organic molecules in aqueous environments.

Stimuli-Responsive Materials Development

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to external triggers like temperature, pH, light, or solvent composition. nih.govresearchgate.net The unique combination of a hydrophobic pentylphenyl group and a more polar methoxy (B1213986) group in this compound suggests that its polymers could exhibit such responsive behaviors.

For instance, copolymers of this compound with more hydrophilic monomers could lead to amphiphilic materials that self-assemble into micelles or other nanostructures in solution. These structures could be sensitive to changes in solvent polarity or temperature. The introduction of bulky, hydrophobic groups like the pentylphenyl moiety is known to influence the lower critical solution temperature (LCST) of thermoresponsive polymers. youtube.com This could allow for the creation of materials that precipitate out of solution at a specific, tunable temperature, a property valuable in applications like controlled drug delivery or smart coatings. youtube.com

Furthermore, the polymer's response can be fine-tuned by copolymerizing the monomer with other functional monomers. For example, copolymerization with acidic or basic monomers would yield pH-responsive materials that swell or shrink as the pH of the surrounding environment changes. nih.gov This behavior is critical for developing systems that can release a payload in a specific pH environment. nih.gov The development of such materials opens doors to applications in smart actuators, self-healing materials, and sophisticated delivery systems. researchgate.net

Computational Design and High-Throughput Screening of Analogues

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of new molecules and materials before they are synthesized. researchgate.net This in silico approach can accelerate the discovery of new monomers with tailored properties for specific applications. royalsocietypublishing.org For this compound, computational screening can be used to explore a vast chemical space of its analogues.

By systematically varying the structure—for example, by changing the length of the alkyl chain, altering the position of the methoxy group, or introducing other functional groups—researchers can predict how these modifications would affect key properties. These properties could include the monomer's reactivity, the resulting polymer's glass transition temperature (Tg), refractive index, and electronic properties. royalsocietypublishing.orgdatadryad.org DFT studies on styrene have shown that it is a suitable monomer for designing new materials for nonlinear optics and optoelectronics through functionalization. nih.gov

High-throughput virtual screening can be employed to rapidly assess a large library of virtual analogues against a set of desired performance criteria. mdpi.com For example, one could screen for analogues that would result in polymers with a high refractive index for optical applications or specific solubility parameters for use in particular solvent systems. This computational-first approach saves significant time and resources compared to a purely experimental trial-and-error process, allowing for a more rational design of the next generation of materials derived from this class of monomers.

Table 2: Hypothetical Analogues and Computationally Targeted Properties

| Analogue Modification | Targeted Property | Potential Application |

|---|---|---|

| Varying alkyl chain length (C₃ to C₁₂) | Glass transition temperature (Tg), solubility | Tuning mechanical properties, processability |

| Replacing methoxy with ethoxy or propoxy group | Hydrophobicity, LCST behavior | Stimuli-responsive polymers |

| Introducing fluorine atoms to phenyl rings | Dielectric constant, surface energy | Low-k dielectrics, hydrophobic coatings |

| Adding electron-donating/withdrawing groups | Nonlinear optical (NLO) properties | Optoelectronic devices |

Scale-Up Synthesis and Industrial Relevance Considerations

For any new material to have a significant impact, a viable route for its large-scale synthesis must be developed. The industrial production of styrene primarily involves the catalytic dehydrogenation of ethylbenzene (B125841) at high temperatures. fu-berlin.de The synthesis of a more complex, substituted styrene like this compound would likely require a multi-step chemical process.

A plausible laboratory-scale synthesis could involve a Grignard reaction between a p-pentylphenyl magnesium bromide and p-methoxyacetophenone, followed by dehydration of the resulting tertiary alcohol to form the vinyl group. An alternative route could start with p-pentylacetophenone and involve a Wittig-type reaction to introduce the vinylanisole moiety.

Scaling up such a synthesis presents several challenges. These include the cost and availability of starting materials, the efficiency of each reaction step, and the need for purification. Catalysts used in these reactions can be expensive, and their recovery and reuse would be critical for economic viability. fu-berlin.de The purification of the final monomer to the high purity required for polymerization (typically >99.5%) would likely involve distillation or chromatography, which can be energy-intensive and costly on an industrial scale. greenchemicals.eu Overcoming these hurdles will be essential to transition this compound and its derivatives from laboratory curiosities to commercially relevant materials.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural configuration of p-(1-(p-Pentylphenyl)vinyl)anisole?

Methodology: Use nuclear magnetic resonance (NMR) spectroscopy to resolve the vinyl group's stereochemistry (E/Z configuration) and methoxy group positioning. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the methoxy and vinyl moieties. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with retention time analysis can assess purity .

Q. How can synthetic routes for this compound be optimized for reproducibility?

Methodology: Employ cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to link the p-pentylphenyl and vinyl-anisole moieties. Optimize reaction parameters (catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and validate yields with gravimetric analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design for this compound?

Methodology: Determine solubility in common organic solvents (e.g., DMSO, ethanol) via saturation concentration assays. Assess thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Hydrolytic stability can be tested under varying pH conditions (1–14) with HPLC monitoring .

Advanced Research Questions

Q. How do catalytic systems (e.g., MoO3/SiO2) influence the regioselectivity of this compound in condensation reactions?

Methodology: Compare acid- and base-catalyzed pathways using in situ Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation. Vary the molar ratio of reactants (e.g., anisole to paraformaldehyde) and analyze product distribution via GC-MS. Computational modeling (DFT) can predict transition states and active sites .

Q. What statistical approaches resolve contradictions in toxicity or reactivity data reported for vinyl-substituted anisoles?

Methodology: Apply meta-analysis frameworks to aggregate literature data, accounting for variables like purity, assay type, and experimental conditions. Use hypothesis testing (e.g., ANOVA) to identify significant discrepancies. Bayesian statistics can quantify uncertainty in conflicting datasets .

Q. How can computational models (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

Methodology: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants. Validate predictions with in vitro assays (e.g., enzyme inhibition). Molecular docking studies (AutoDock, Schrödinger) can map interactions with target proteins .

Data Analysis & Experimental Design

Q. What protocols ensure reliable quantification of trace impurities in this compound samples?

Methodology: Use LC-MS/MS with multiple reaction monitoring (MRM) for targeted impurity profiling. Calibrate with certified reference materials (CRMs) and validate limits of detection (LOD) via standard addition methods. Statistical process control (SPC) charts ensure consistency across batches .

Q. How do steric effects from the p-pentylphenyl group influence reaction kinetics in electrophilic substitution reactions?

Methodology: Conduct kinetic isotope effect (KIE) studies to differentiate electronic vs. steric contributions. Compare rate constants (k) for parent anisole and substituted derivatives under identical conditions. Transition-state modeling (e.g., Eyring plots) quantifies activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.